PD-166866

Catalog No.
S547957
CAS No.
192705-79-6
M.F
C20H24N6O3
M. Wt
396.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PD-166866

CAS Number

192705-79-6

Product Name

PD-166866

IUPAC Name

1-[2-amino-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea

Molecular Formula

C20H24N6O3

Molecular Weight

396.4 g/mol

InChI

InChI=1S/C20H24N6O3/c1-20(2,3)26-19(27)25-17-15(8-12-10-22-18(21)24-16(12)23-17)11-6-13(28-4)9-14(7-11)29-5/h6-10H,1-5H3,(H4,21,22,23,24,25,26,27)

InChI Key

NHJSWORVNIOXIT-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)NC1=C(C=C2C=NC(=NC2=N1)N)C3=CC(=CC(=C3)OC)OC

Solubility

Soluble in DMSO, not in water

Synonyms

1-(2-amino-6-(3,5-dimethoxy-phenyl)-pyrido(2,3-d)pyrimidin-7-yl)-3-tert-butyl-urea, PD 166866, PD-166866

Canonical SMILES

CC(C)(C)NC(=O)NC1=C(C=C2C=NC(=NC2=N1)N)C3=CC(=CC(=C3)OC)OC

Description

The exact mass of the compound 1-[2-Amino-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea is 396.19099 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Supplementary Records. It belongs to the ontological category of primary arylamine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PD-166866 is a small molecule compound classified as a potent inhibitor of the fibroblast growth factor receptor 1 (FGFR-1) tyrosine kinase. It belongs to a new structural class of tyrosine kinase inhibitors known as 6-aryl-pyrido[2,3-d]pyrimidines. This compound has been identified through high-throughput screening of compound libraries aimed at measuring protein tyrosine kinase activity. PD-166866 demonstrates a high affinity for FGFR-1, with an IC50 value of approximately 52.4 nM, indicating its effectiveness in inhibiting the receptor's activity in various biological contexts .

PD-166866 primarily functions by competing with ATP for binding to the FGFR-1 active site, thereby inhibiting autophosphorylation and subsequent signaling pathways associated with cell proliferation and angiogenesis. The compound has shown specificity for FGFR-1, exhibiting minimal effects on other receptors such as c-Src, platelet-derived growth factor receptor-beta, and epidermal growth factor receptor even at concentrations as high as 50 µM .

Key Reactions:

  • Inhibition of FGFR-1 Autophosphorylation: PD-166866 effectively inhibits basic fibroblast growth factor-mediated receptor autophosphorylation in cells expressing FGFR-1.
  • Impact on Mitogen-Activated Protein Kinase: The compound reduces bFGF-induced phosphorylation of ERK 1/2 mitogen-activated protein kinases, implicating its role in downstream signaling inhibition .

PD-166866 exhibits significant biological activities, particularly in the context of cancer and vascular diseases. Its ability to inhibit angiogenesis—formation of new blood vessels—is notable. In vitro studies have demonstrated that PD-166866 can suppress microvessel outgrowth from human placenta artery fragments, highlighting its potential as an antiangiogenic agent .

Effects on Cell Proliferation:

  • Antiproliferative Activity: The compound shows concentration-dependent inhibition of cell growth in various cell lines, with an IC50 value of around 24 nM in L6 cells overexpressing FGFR-1.
  • Induction of Apoptosis: PD-166866 may activate apoptotic pathways leading to reduced cell viability in certain contexts .

The synthesis of PD-166866 involves multi-step organic reactions that yield the final product with high purity. Although specific synthetic routes are proprietary, general methodologies include:

  • Formation of Pyrido[2,3-d]pyrimidine Core: Utilizing appropriate precursors and reagents to construct the bicyclic structure.
  • Aryl Substitution: Introducing aryl groups at specific positions to enhance biological activity and selectivity towards FGFR-1.
  • Purification: Employing techniques such as high-performance liquid chromatography (HPLC) to ensure purity levels above 99% .

PD-166866 has potential applications in various therapeutic areas:

  • Cancer Therapy: Its ability to inhibit angiogenesis makes it a candidate for treating tumors that require vascularization for growth.
  • Cardiovascular Diseases: The compound may be beneficial in conditions related to neovascularization such as atherosclerosis.
  • Research Tool: PD-166866 serves as a valuable tool for studying FGFR signaling pathways and their implications in disease contexts .

Studies have focused on the interactions between PD-166866 and various biological targets:

  • Specificity for FGFR: Interaction studies confirm that PD-166866 selectively inhibits FGFR signaling without significantly affecting other tyrosine kinases or pathways.
  • Cell Line Studies: In vitro assays using NIH 3T3 and L6 cells have demonstrated the compound's efficacy in inhibiting bFGF-mediated signaling cascades .

Several compounds share structural or functional similarities with PD-166866. Here are some notable examples:

Compound NameStructure TypeTargetUnique Features
PD173074Pyrido[2,3-d]pyrimidineFibroblast Growth Factor ReceptorHigher selectivity for FGFR compared to other receptors
SU5402Pyrido[2,3-d]pyrimidineFibroblast Growth Factor ReceptorBroad-spectrum tyrosine kinase inhibitor
AZD4547Pyrido[2,3-d]pyrimidine derivativeFibroblast Growth Factor ReceptorSelective against multiple FGFR isoforms

Uniqueness of PD-166866

PD-166866 is distinguished by its nanomolar potency and selectivity specifically for FGFR-1, making it an effective candidate for targeted therapies without significant off-target effects observed in other compounds. Its unique structural class also contributes to its distinct pharmacological profile compared to similar inhibitors.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

396.19098865 g/mol

Monoisotopic Mass

396.19098865 g/mol

Heavy Atom Count

29

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

NA856793UT

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Protein Kinase Inhibitors

Pictograms

Irritant

Irritant

Other CAS

192705-79-6

Wikipedia

Pd-166866

Dates

Modify: 2023-08-15
1: Murayama N, Kadoshima T, Takemoto N, Kodama S, Toba T, Ogino R, Noshita T, Oka T, Ueno S, Kuroda M, Shimmyo Y, Morita Y, Inoue T. SUN11602, a novel aniline compound, mimics the neuroprotective mechanisms of basic fibroblast growth factor. ACS Chem Neurosci. 2013 Feb 20;4(2):266-76. doi: 10.1021/cn300183k. Epub 2012 Nov 21. PubMed PMID: 23421678; PubMed Central PMCID: PMC3582292.
2: Metzner T, Bedeir A, Held G, Peter-Vörösmarty B, Ghassemi S, Heinzle C, Spiegl-Kreinecker S, Marian B, Holzmann K, Grasl-Kraupp B, Pirker C, Micksche M, Berger W, Heffeter P, Grusch M. Fibroblast growth factor receptors as therapeutic targets in human melanoma: synergism with BRAF inhibition. J Invest Dermatol. 2011 Oct;131(10):2087-95. doi: 10.1038/jid.2011.177. Epub 2011 Jul 14. PubMed PMID: 21753785; PubMed Central PMCID: PMC3383623.
3: Risuleo G, Ciacciarelli M, Castelli M, Galati G. The synthetic inhibitor of fibroblast growth factor receptor PD166866 controls negatively the growth of tumor cells in culture. J Exp Clin Cancer Res. 2009 Dec 11;28:151. doi: 10.1186/1756-9966-28-151. PubMed PMID: 20003343; PubMed Central PMCID: PMC2797793.
4: Ohshima M, Yamaguchi Y, Kappert K, Micke P, Otsuka K. bFGF rescues imatinib/STI571-induced apoptosis of sis-NIH3T3 fibroblasts. Biochem Biophys Res Commun. 2009 Apr 3;381(2):165-70. doi: 10.1016/j.bbrc.2009.02.012. Epub 2009 Feb 10. PubMed PMID: 19338769.
5: Fischer H, Taylor N, Allerstorfer S, Grusch M, Sonvilla G, Holzmann K, Setinek U, Elbling L, Cantonati H, Grasl-Kraupp B, Gauglhofer C, Marian B, Micksche M, Berger W. Fibroblast growth factor receptor-mediated signals contribute to the malignant phenotype of non-small cell lung cancer cells: therapeutic implications and synergism with epidermal growth factor receptor inhibition. Mol Cancer Ther. 2008 Oct;7(10):3408-19. doi: 10.1158/1535-7163.MCT-08-0444. PubMed PMID: 18852144; PubMed Central PMCID: PMC2879863.
6: Calandrella N, Risuleo G, Scarsella G, Mustazza C, Castelli M, Galati F, Giuliani A, Galati G. Reduction of cell proliferation induced by PD166866: an inhibitor of the basic fibroblast growth factor. J Exp Clin Cancer Res. 2007 Sep;26(3):405-9. PubMed PMID: 17987803.
7: Piccioni F, Borioni A, Delfini M, Del Giudice MR, Mustazza C, Rodomonte A, Risuleo G. Metabolic alterations in cultured mouse fibroblasts induced by an inhibitor of the tyrosine kinase receptor Fibroblast Growth Factor Receptor 1. Anal Biochem. 2007 Aug 1;367(1):111-21. Epub 2007 Apr 12. PubMed PMID: 17512489.
8: Cassina P, Pehar M, Vargas MR, Castellanos R, Barbeito AG, Estévez AG, Thompson JA, Beckman JS, Barbeito L. Astrocyte activation by fibroblast growth factor-1 and motor neuron apoptosis: implications for amyotrophic lateral sclerosis. J Neurochem. 2005 Apr;93(1):38-46. PubMed PMID: 15773903.
9: Patel NG, Kumar S, Eggo MC. Essential role of fibroblast growth factor signaling in preadipoctye differentiation. J Clin Endocrinol Metab. 2005 Feb;90(2):1226-32. Epub 2004 Nov 2. PubMed PMID: 15522930.
10: Stevens DA, Harvey CB, Scott AJ, O'Shea PJ, Barnard JC, Williams AJ, Brady G, Samarut J, Chassande O, Williams GR. Thyroid hormone activates fibroblast growth factor receptor-1 in bone. Mol Endocrinol. 2003 Sep;17(9):1751-66. Epub 2003 Jun 12. PubMed PMID: 12805413.
11: Li G, Oparil S, Kelpke SS, Chen YF, Thompson JA. Fibroblast growth factor receptor-1 signaling induces osteopontin expression and vascular smooth muscle cell-dependent adventitial fibroblast migration in vitro. Circulation. 2002 Aug 13;106(7):854-9. PubMed PMID: 12176960.

Explore Compound Types